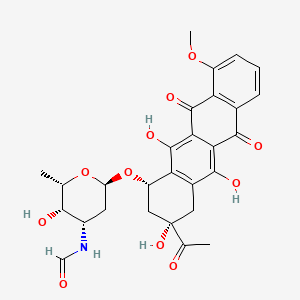

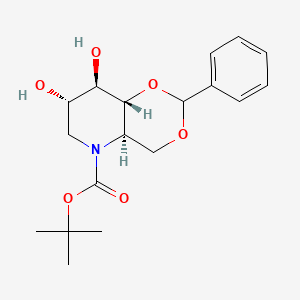

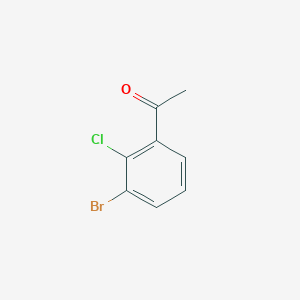

![molecular formula C6H3BrClN3 B1284127 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine CAS No. 245325-30-8](/img/structure/B1284127.png)

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

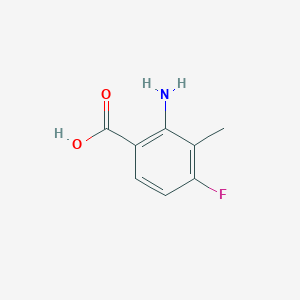

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine has been utilized in the synthesis of new polyheterocyclic ring systems, contributing to the development of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex molecular structures. This application is significant in exploring new compounds with potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Synthesis of Insecticide Intermediates

The compound has been identified as a crucial intermediate in the synthesis of chlor-antraniliprole, a new insecticide. Its synthesis involves several steps including nucleophilic substitution, cyclization, bromination, and hydrolysis, highlighting its role in the development of agrichemicals (Wen-bo, 2011).

Development of Antibacterial and Antioxidant Agents

Researchers have synthesized derivatives of this compound linked to various sulfonamide derivatives. These compounds have demonstrated significant activity against Gram-positive and Gram-negative bacterial strains and have shown moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Photoinduced Tautomerization Studies

This chemical is a key component in studies of photoinduced tautomerization in certain chromophores. Investigations into the excited-state processes of these compounds have revealed insights into the dynamics of intramolecular and intermolecular proton transfer, contributing to the understanding of photochemical reactions (Vetokhina et al., 2012).

Biomedical Applications

A review of pyrazolo[3,4-b]pyridines, including this compound, covers their diverse biomedical applications. These compounds, with various substitutions at key positions, have been synthesized for potential use in biomedical fields, demonstrating the versatility of this chemical structure (Donaire-Arias et al., 2022).

Corrosion Inhibition Studies

Pyrazolopyridine derivatives, including those related to this compound, have been synthesized and evaluated as potential corrosion inhibitors for mild steel in acidic environments. This application highlights its potential use in industrial maintenance and materials science (Dandia, Gupta, Singh, & Quraishi, 2013).

Safety and Hazards

Properties

IUPAC Name |

3-bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-3-1-5(8)9-2-4(3)10-11-6/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWHFIVQONMGEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NNC(=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571876 |

Source

|

| Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245325-30-8 |

Source

|

| Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.